molecular formula C13H20FN B13615280 n-(2-Fluorophenethyl)pentan-2-amine

n-(2-Fluorophenethyl)pentan-2-amine

Cat. No.: B13615280
M. Wt: 209.30 g/mol
InChI Key: ILXHPNWAFUNSRC-UHFFFAOYSA-N
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Description

n-(2-Fluorophenethyl)pentan-2-amine: is an organic compound with the molecular formula C13H20FN . It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its fluorine substitution, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-2-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-2-one in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(2-Fluorophenethyl)pentan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of neurotransmitter analogs.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: n-(2-Fluorophenethyl)pentan-2-amine is unique due to its specific combination of a fluorophenethyl group and a pentan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

N-(2-Fluorophenethyl)pentan-2-amine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a secondary amine structure with a fluorinated phenethyl group, may exhibit distinct pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom enhances lipophilicity, which can influence receptor binding and metabolic stability, making it a candidate for further pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN. The compound consists of a pentan-2-amine backbone with a 2-fluorophenethyl substituent. The fluorine atom contributes to the compound's lipophilicity, which is crucial for its interaction with biological membranes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H18FN
Molecular Weight219.29 g/mol
IUPAC NameThis compound
ClassificationSecondary Amine

Pharmacodynamics

Research indicates that this compound may interact with various neurotransmitter systems, potentially influencing mood and behavior. Compounds with similar structures have been associated with psychoactive effects, suggesting that this compound may also exhibit such properties.

  • Receptor Binding : The fluorinated phenethyl group may enhance binding affinity to certain receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Metabolic Stability : The incorporation of fluorine can improve resistance to metabolic degradation, allowing for prolonged activity in biological systems.

Toxicology

Understanding the safety profile of this compound is essential. Preliminary assessments based on related compounds indicate:

  • Potential Toxicity : As with many psychoactive substances, there is a risk of toxicity, particularly at high doses.
  • Overdose Risks : Similar compounds have been linked to severe adverse effects, necessitating careful evaluation in clinical settings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing appropriate precursors and reagents to introduce the fluorinated phenethyl group onto the pentan-2-amine backbone.
  • Reduction Techniques : Employing reduction strategies to refine the amine structure while maintaining the integrity of the fluorinated substituent.

Table 2: Synthesis Overview

MethodDescription
AlkylationReacting pentan-2-amine with fluorinated phenyl halides
ReductionReducing agents used to modify amine groups

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pentan-2-amine

InChI

InChI=1S/C13H20FN/c1-3-6-11(2)15-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3

InChI Key

ILXHPNWAFUNSRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCC1=CC=CC=C1F

Origin of Product

United States

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